6-Chloro-2-methylquinoline-4-thiol 6-Chloro-2-methylquinoline-4-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16270356
InChI: InChI=1S/C10H8ClNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H8ClNS
Molecular Weight: 209.70 g/mol

6-Chloro-2-methylquinoline-4-thiol

CAS No.:

Cat. No.: VC16270356

Molecular Formula: C10H8ClNS

Molecular Weight: 209.70 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-methylquinoline-4-thiol -

Specification

Molecular Formula C10H8ClNS
Molecular Weight 209.70 g/mol
IUPAC Name 6-chloro-2-methyl-1H-quinoline-4-thione
Standard InChI InChI=1S/C10H8ClNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
Standard InChI Key YGQCVBVARDATHK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=S)C2=C(N1)C=CC(=C2)Cl

Introduction

6-Chloro-2-methylquinoline-4-thiol is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of a chlorine atom at the sixth position, a methyl group at the second position, and a thiol group at the fourth position of the quinoline ring. This compound has garnered significant interest due to its potential applications in pharmaceuticals and organic synthesis.

Synthesis of 6-Chloro-2-methylquinoline-4-thiol

The synthesis of this compound typically involves two main steps:

  • Chlorination of 2-Methylquinoline: The first step involves the chlorination of 2-methylquinoline to introduce the chlorine atom at the desired position.

  • Thiolation: The second step involves the introduction of the thiol group (-SH) at the fourth position of the quinoline ring.

These reactions often require controlled conditions, such as controlled temperatures and inert atmospheres, to prevent side reactions. Solvents like dimethylformamide or dichloromethane are commonly used to facilitate these reactions.

Chemical Reactivity and Applications

6-Chloro-2-methylquinoline-4-thiol is a versatile intermediate in organic synthesis due to the reactivity of its chlorine atom. This allows for further functionalization, making it useful in various chemical reactions.

Potential Biological Activities

Research suggests that compounds with similar structures exhibit antimicrobial and antitumor properties. The thiol group can form covalent bonds with electrophilic sites on proteins, influencing their activity and potentially leading to therapeutic applications.

Comparison with Other Quinoline Derivatives

Compound NameStructural FeaturesUnique Properties
6-Methoxy-2-methylquinoline-4-thiolMethoxy group instead of chlorineExhibits antimicrobial and anticancer properties
6-Bromoquinoline-2-thiolBromine instead of chlorine; different positioning of thiolAntimicrobial and anticancer properties; distinct reactivity
6-Chloro-2-methylquinoline-4-thiolChlorine and thiol groupsPotential in pharmaceuticals and organic synthesis

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